molecular formula C19H19N3S B4967120 Pyrazolethione, 3-7

Pyrazolethione, 3-7

Cat. No.: B4967120
M. Wt: 321.4 g/mol
InChI Key: NLJAIQVUYLVUDF-UHFFFAOYSA-N
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Description

Pyrazolethione, 3-7 is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolethione, 3-7 typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization. One common method includes the use of tosylhydrazine and substituted aromatic aldehydes, which undergo cycloaddition with terminal alkynes . This reaction is often carried out under mild conditions, using catalysts such as zinc oxide or indium chloride to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize green chemistry principles, such as solvent-free conditions, microwave-assisted synthesis, and the use of eco-friendly catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to pyrazolethione, 3-7 include:

Uniqueness

This compound is unique due to its thione group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives . This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-[(3,4-dimethylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3S/c1-13-9-10-16(11-14(13)2)20-12-18-15(3)21-22(19(18)23)17-7-5-4-6-8-17/h4-12,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJAIQVUYLVUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(NN(C2=S)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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